molecular formula C7H7NO3S B1599780 Ethyl 2-formylthiazole-4-carboxylate CAS No. 73956-17-9

Ethyl 2-formylthiazole-4-carboxylate

Cat. No. B1599780
CAS RN: 73956-17-9
M. Wt: 185.2 g/mol
InChI Key: YKOVJIFWXRQGNC-UHFFFAOYSA-N
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Description

Ethyl 2-formylthiazole-4-carboxylate (EFTC) is an organic compound belonging to the class of thiazole-4-carboxylates. It is commonly used in scientific research applications due to its unique properties and potential applications. EFTC has a wide range of uses in various fields, including biochemistry, pharmacology, and biotechnology.

Scientific Research Applications

Synthesis of Derivatives

Ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate, a derivative of Ethyl 2-formylthiazole-4-carboxylate, is used as a precursor in the synthesis of ethyl 4-(trifluoromethyl)-2-(aminoethyl)thiazole-5-carboxylate analogs. This process involves Michael-like addition of secondary amines and has been explored for the use of primary amines as well (Boy & Guernon, 2005).

Detection of Biothiols

Ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate (NL-AC) has been designed as a fluorescent probe for the detection of biothiols like cysteine, homocysteine, and glutathione in physiological media. This compound shows potential for rapid, sensitive, and selective biothiol detection, suggesting applications in analytical chemistry and diagnostics (Wang et al., 2017).

Antimicrobial Activity Study

Ethyl 2-amino-4-methylthiazole-5-carboxylate is a significant derivative in the thiazole group with antimicrobial properties. It has been modified and studied for its effectiveness against various bacterial and fungal strains, indicating its potential in developing new antimicrobial agents (Desai, Bhatt, & Joshi, 2019).

Photophysical Properties and Photo-Oxidation

Ethyl 2-arylothiazole-5-carboxylates, derived from Ethyl 2-formylthiazole-4-carboxylate, have been studied for their photophysical properties. These compounds are explored as singlet-oxygen sensitizers, suggesting their application in photochemical reactions (Amati et al., 2010).

Synthesis of Biologically Active Schiff Bases

Ethyl 2-(4-formyl-3-hydroxyphenyl)-4methylthiazole-5-carboxylate has been utilized in the synthesis of Schiff bases. These bases, when treated with zinc chloride and lanthanum chloride, form metal complexes showing marked biological activities, indicating their potential in biomedicine (Anuse et al., 2021).

Safety And Hazards

It is essential to handle this compound with care, following safety precautions (e.g., P280, P305+P351+P338) and working in an inert atmosphere .

  • Future Directions

    • Researchers continue to explore the synthesis and properties of pyrazole derivatives, including Ethyl 2-formylthiazole-4-carboxylate. Future studies may focus on optimizing synthetic routes, investigating bioactivities, and exploring photophysical properties .
  • properties

    IUPAC Name

    ethyl 2-formyl-1,3-thiazole-4-carboxylate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C7H7NO3S/c1-2-11-7(10)5-4-12-6(3-9)8-5/h3-4H,2H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    YKOVJIFWXRQGNC-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC(=O)C1=CSC(=N1)C=O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C7H7NO3S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID20463310
    Record name ETHYL 2-FORMYLTHIAZOLE-4-CARBOXYLATE
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20463310
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    185.20 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Ethyl 2-formylthiazole-4-carboxylate

    CAS RN

    73956-17-9
    Record name 4-Thiazolecarboxylic acid, 2-formyl-, ethyl ester
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=73956-17-9
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name ETHYL 2-FORMYLTHIAZOLE-4-CARBOXYLATE
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20463310
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name ethyl 2-formyl-1,3-thiazole-4-carboxylate
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    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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    Synthesis routes and methods I

    Procedure details

    A solution of ethyl 2-[bis(ethyloxy)methyl]-1,3-thiazole-4-carboxylate (455 mg) in 10% 1M hydrochloric acid in acetone (50 ml) was heated at reflux for 1 h. The mixture was concentrated in vacuo, taken up in DCM (20 ml) and washed with saturated sodium bicarbonate solution (10 ml). The organic layer was separated using a hydrophobic frit and evaporated to give the title compound (317 mg) as a yellow solid.
    Quantity
    455 mg
    Type
    reactant
    Reaction Step One
    Quantity
    0 (± 1) mol
    Type
    solvent
    Reaction Step One
    Quantity
    50 mL
    Type
    solvent
    Reaction Step One

    Synthesis routes and methods II

    Procedure details

    2-(Diethoxymethyl)-4-thiazolecarboxylic acid ethyl ester (2.90 g, 11.8 mmol) synthesized according to Bull. Chem. Soc. Jpn., 58, 352 (1985), which is incorporated herein by reference in its entirety, was dissolved in acetone (37.3 mL), 1N aqueous hydrochloric acid solution (3.73 mL) was added, and the mixture was stirred with heating at 60° C. for 4 hours. After evaporation of the solvent, the mixture was worked up according to a conventional method to give the title compound as a crude product (2.13 g).
    Quantity
    2.9 g
    Type
    reactant
    Reaction Step One
    Quantity
    3.73 mL
    Type
    reactant
    Reaction Step Two
    Quantity
    37.3 mL
    Type
    solvent
    Reaction Step Three

    Synthesis routes and methods III

    Procedure details

    Ethyl 2-(diethoxymethyl)-1,3-thiazole-4-carboxylate (1.34 g, 5.17 mmol; see step (iv) above) was taken up in acetone (100 mL) and a solution of 1N HCl (12.8 mL) was then added. The solution was refluxed for 45 min and the solvent removed under reduced pressure. The residue was then dissolved in ethyl acetate (40 mL) and extracted with saturated NaHCO3 solution (2×40 mL) and brine (2×40 mL). The organic fraction was then dried (MgSO4), filtered and the solvent removed under reduced pressure to yield the sub-title compound as a light brown solid (0.937 g, 98%).
    Quantity
    1.34 g
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    12.8 mL
    Type
    reactant
    Reaction Step Two
    Quantity
    100 mL
    Type
    solvent
    Reaction Step Three
    Yield
    98%

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Ethyl 2-formylthiazole-4-carboxylate
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    Ethyl 2-formylthiazole-4-carboxylate

    Citations

    For This Compound
    8
    Citations
    S Paladhi, J Das, M Samanta… - Advanced Synthesis & …, 2014 - Wiley Online Library
    … The reaction of ethyl 2-formylthiazole-4-carboxylate (1) with acetone needed longer reaction time (120 h) too. The reaction of ethyl 2-formylthiazole-4-carboxylate (1) with acetone took …
    Number of citations: 13 onlinelibrary.wiley.com
    M Atobe, K Naganuma, M Kawanishi… - Bioorganic & medicinal …, 2013 - Elsevier
    … Ethyl 2-formylthiazole-4-carboxylate was first condensed with 1-phenylpropane-1,2-dione and NH 4 OAc to give the imidazole 26. Buchwald N-arylation of compound 26 was used to …
    Number of citations: 18 www.sciencedirect.com
    VS Aulakh - 2010 - open.library.ubc.ca
    … Synthesis of ethyl 2-formylthiazole-4-carboxylate (129)…………………………..........75 Synthesis of ethyl thiazole-4-carboxylate (147)……………………………………........75 Synthesis of …
    Number of citations: 4 open.library.ubc.ca
    Y Park, SY Bae, JM Hah, SK Lee, JS Ryu - Bioorganic & Medicinal …, 2015 - Elsevier
    The synthesis of tubulysin analogs containing stereochemically diverse cyclic Tuv moieties is described. A tetrahydropyranyl moiety was incorporated into the Tuv unit by …
    Number of citations: 11 www.sciencedirect.com
    A Thakur, GJ Tawa, MJ Henderson… - Journal of medicinal …, 2020 - ACS Publications
    A series of quinazolin-4-one based hydroxamic acids was rationally designed and synthesized as novel dual PI3K/HDAC inhibitors by incorporating an HDAC pharmacophore into a …
    Number of citations: 60 pubs.acs.org
    X Xiong - 2005 - search.proquest.com
    A variety of tri-and tetrasubstituted pyridines are prepared by new one-pot processes, developed by modification and improvement of the traditional Bohlmann-Rahtz reaction. The use …
    Number of citations: 3 search.proquest.com
    Y Nishigaya, K Umei, Y Saito, H Watanabe… - Bioorganic & Medicinal …, 2017 - Elsevier
    A scaffold-hopping strategy towards a new pyrazolo[1,5-a]pyridine based core using molecular hybridization of two structurally distinct EP 1 antagonists, followed by structure-activity …
    Number of citations: 14 www.sciencedirect.com
    NR Gade, V Devendram, M Pal, J Iqbal - Chemical Communications, 2013 - pubs.rsc.org
    IBX facilitated the reaction of β-enamino esters with allylic alcohols affording a direct, one-pot and metal free synthesis of functionalized pyridines including 2-substituted nicotinic acids, …
    Number of citations: 36 pubs.rsc.org

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